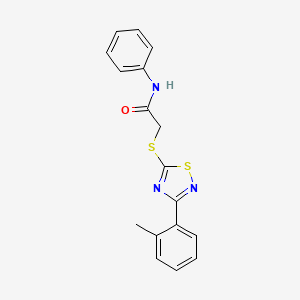
N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, commonly known as PTAC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTAC is a thiadiazole derivative that exhibits a unique pharmacological profile, making it a promising drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives have been studied for their role as glutaminase inhibitors. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown potential in inhibiting kidney-type glutaminase (GLS). GLS inhibition is of therapeutic interest due to its implication in cancer metabolism, where glutaminase activity supports the proliferative and survival needs of cancer cells. Some analogs have demonstrated similar potency to BPTES with improved drug-like properties, such as better aqueous solubility, and have shown efficacy in attenuating the growth of human lymphoma cells both in vitro and in animal models (Shukla et al., 2012).
Anticancer Activity
This compound and its structural analogs have been synthesized and evaluated for their anticancer activities. These compounds have been tested against various cancer cell lines, with some showing significant cytotoxic effects. For instance, certain derivatives have demonstrated potent anticancer activity against breast cancer cell lines, attributed to their structural and spectral features. Molecular modeling and DFT calculations have supported the understanding of their structural characteristics and anticancer potential (Abu-Melha, 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of this compound derivatives have also been explored. These compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains. Some of the synthesized thiazole compounds containing the mercapto group have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents in combating infections (Mahajan et al., 2008).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives involve various chemical reactions and analytical techniques. The structural elucidation of these compounds is crucial for understanding their biological activities and potential applications. Studies have detailed the synthesis routes, spectral data, and chemical reactivity descriptors, providing insights into the chemical nature and potential applications of these compounds in scientific research (Various Authors).
Wirkmechanismus
Mode of Action
It is known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that nitrile functionalities, which are present in this compound, have been utilized as versatile intermediates in organic synthesis and they can be readily converted to various other important functional groups .
Result of Action
It is known that thiadiazole derivatives tend to show significant therapeutic potential .
Eigenschaften
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)16-19-17(23-20-16)22-11-15(21)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIWOPMMMAYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)
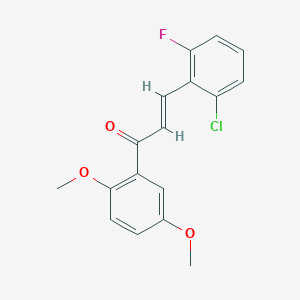
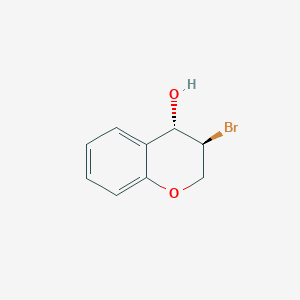
![2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2823282.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)
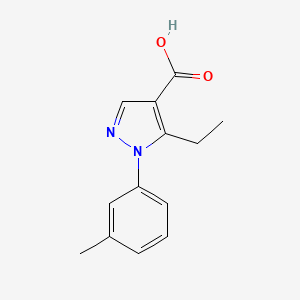
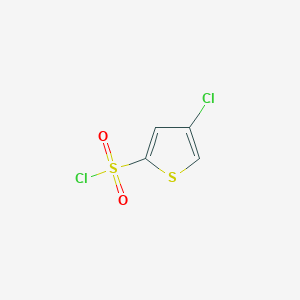
![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)
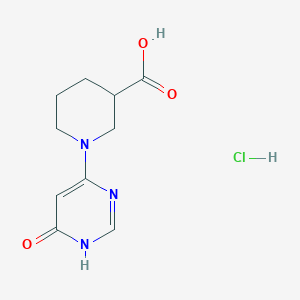
![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)
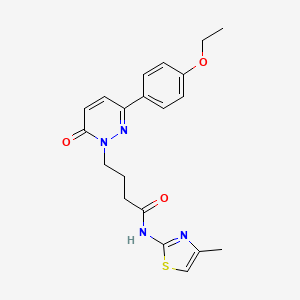
![N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2823296.png)